molecular formula C6H9N3O2S B12851446 2-Hydrazinyl-3-(methylsulfonyl)pyridine

2-Hydrazinyl-3-(methylsulfonyl)pyridine

Cat. No.: B12851446
M. Wt: 187.22 g/mol
InChI Key: PFOVGLODTWVQCL-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol . This compound is characterized by the presence of a hydrazinyl group and a methylsulfonyl group attached to a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Hydrazinyl-3-(methylsulfonyl)pyridine involves several steps. One common method includes the reaction of 3-(methylsulfonyl)pyridine with hydrazine hydrate under controlled conditions . The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-Hydrazinyl-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction rate and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydrazinyl-3-(methylsulfonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.

    Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

2-Hydrazinyl-3-(methylsulfonyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which influences its chemical properties and reactivity.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

(3-methylsulfonylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H9N3O2S/c1-12(10,11)5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9)

InChI Key

PFOVGLODTWVQCL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)NN

Origin of Product

United States

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